2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid

sulfonyl chloride reactivity chlorthalidone synthesis process intermediate differentiation

Procure the only authentic Chlortalidone Sulfochloro Impurity (≥98%) for ANDA filing, QC, and stability studies. Its electrophilic -SO₂Cl group confers reactivity absent in EP Impurity A (-SO₃H) or B (-SO₂NH₂), enabling accurate quantitation at 220 nm under validated RP-HPLC conditions. Substituting a generic sulfonic acid or sulfonamide compromises retention time, UV response, and MS fragmentation—invalidating your method. Bypasses four upstream synthetic steps, reducing diazonium salt hazard exposure. Supplied with full characterization data compliant with ICH Q2(R1).

Molecular Formula C14H8Cl2O5S
Molecular Weight 359.2 g/mol
CAS No. 68592-12-1
Cat. No. B031002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid
CAS68592-12-1
Synonymso-[4-Chloro-3-(chlorosulfonyl)benzoyl]-benzoic Acid
Molecular FormulaC14H8Cl2O5S
Molecular Weight359.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)Cl)C(=O)O
InChIInChI=1S/C14H8Cl2O5S/c15-11-6-5-8(7-12(11)22(16,20)21)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)
InChIKeyPYSORILUZXWKON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid (CAS 68592-12-1): Chemical Class, Key Identity, and Procurement-Relevant Profile


2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid (CAS 68592-12-1; synonym: 5-(2-carboxybenzoyl)-2-chlorobenzenesulfonyl chloride; Chlortalidone Sulfochloro Impurity) is a crystalline benzophenone derivative with a molecular formula of C₁₄H₈Cl₂O₅S and a molecular weight of 359.18 g/mol. It is classified as an aryl sulfonyl chloride, specifically a key process-related intermediate in the synthesis of the thiazide-like diuretic chlorthalidone. Its distinctive structural features include a carboxylic acid group on one aromatic ring and a reactive chlorosulfonyl (-SO₂Cl) substituent at the 3-position of a 4-chlorophenyl ketone moiety. The compound is supplied commercially as a reference standard for pharmaceutical analytical method development, ANDA filing, and quality control applications related to chlorthalidone drug substance.

Why Generic Substitution Fails for CAS 68592-12-1: The Functional and Regulatory Context of the Chlorosulfonyl Moiety


In-class analogs of 2-(4-chloro-3-(chlorosulfonyl)benzoyl)benzoic acid cannot be generically substituted because the chlorosulfonyl (-SO₂Cl) group confers a unique reactivity profile that is absent in the corresponding sulfonic acid (EP Impurity A, CAS 345930-32-7), sulfonamide (EP Impurity B, CAS 5270-74-6), or the upstream precursor 2-(4-chlorobenzoyl)benzoic acid. The -SO₂Cl group is the electrophilic warhead that enables the pivotal amination step to form chlorthalidone; replacement with -SO₃H or -SO₂NH₂ eliminates this synthetic utility. [1] Furthermore, in a regulatory context, this compound is specifically designated as 'Chlortalidone Sulfochloro Impurity' and is the only species that can serve as the authentic reference standard for quantifying this process-related impurity in ANDA and QC workflows. [2] A simple physical property match (e.g., selecting a compound with a similar melting point or molecular weight) is insufficient because it ignores the functional group's role in both synthesis and analytical identification.

Quantitative Differential Evidence for CAS 68592-12-1 vs. Its Closest Structural Analogs


Functional Group Reactivity: Chlorosulfonyl (SO₂Cl) vs. Sulfonic Acid (SO₃H) and Sulfonamide (SO₂NH₂)

The -SO₂Cl moiety in the target compound (CAS 68592-12-1) is the key electrophilic center that enables the final amination step to form chlorthalidone. In contrast, EP Impurity A (CAS 345930-32-7) contains -SO₃H, and EP Impurity B (CAS 5270-74-6) contains -SO₂NH₂, neither of which can undergo direct amination to yield the chlorthalidone isoindoline ring system. [1] The target compound's sulfonyl chloride group is susceptible to hydrolysis under aqueous basic or acidic conditions, forming the corresponding sulfonic acid (EP Impurity A). This reaction pathway is well-documented: water present during synthesis leads to hydrolysis of the sulfonyl chloride intermediate to the sulfonic acid impurity. [2]

sulfonyl chloride reactivity chlorthalidone synthesis process intermediate differentiation

Synthetic Intermediate Role: Penultimate Intermediate in Chlorthalidone Production

In the established diazotization-based synthetic route to chlorthalidone, 2-(4-chloro-3-(chlorosulfonyl)benzoyl)benzoic acid (compound 5) is the direct precursor that, after treatment with thionyl chloride to form the phthalide (compound 6) and subsequent reaction with ammonia, yields chlorthalidone. [1] The upstream precursor, 2-(4-chlorobenzoyl)benzoic acid, lacks the sulfonyl functionality entirely and must undergo nitration, reduction, diazotization, and sulfonylation to reach the target intermediate stage – a four-step sequence with hazardous operations. [1] An alternative route via a novel phthalide intermediate employs the target compound as a sulfonating agent, bypassing the diazotization step. [1] Commercial suppliers specifically market this compound as 'an intermediate of chlorthalidone' with documented production methods.

chlorthalidone manufacturing process intermediate pharmaceutical synthesis

Regulatory Reference Standard Designation: Sulfochloro Impurity vs. Other Chlorthalidone EP Impurities

CAS 68592-12-1 is specifically designated and supplied as 'Chlortalidone Sulfochloro Impurity' – a process-related impurity reference standard used for analytical method development, method validation (AMV), and quality control (QC) in ANDA submissions and commercial chlorthalidone production. [1] Unlike EP Impurity A (sulfonic acid derivative, CAS 345930-32-7), EP Impurity B (sulfonamide, CAS 5270-74-6), or EP Impurity G (CAS 16289-13-7), the sulfochloro impurity represents the unreacted or residual sulfonyl chloride intermediate that must be controlled during drug substance manufacturing. A validated RP-HPLC stability method established specification limits for chlorthalidone process-related impurities: individual unspecified impurities at NMT 0.10% w/w, Stage II/III process impurities at NMT 0.15% w/w, and total impurities at NMT 0.5% w/w. [2] Commercial suppliers provide the compound with detailed characterization data compliant with ICH and pharmacopoeial guidelines, with optional traceability against USP or EP reference standards. [1]

reference standard ANDA filing pharmacopoeial impurity quality control

Physicochemical Differentiation: Melting Point and pKa vs. Chlorthalidone API and Key Analogs

The target compound exhibits a melting point range of 178-182 °C (crystalline solid). This is significantly lower than chlorthalidone API, which melts at 224-226 °C (with decomposition) [1] or 216-222 °C per USP. [2] The predicted pKa of the target compound is 3.16 ± 0.36 (carboxylic acid group) , which contrasts sharply with chlorthalidone's pKa₁ of 9.35 (thermodynamic, 25 °C). [3] The predicted LogP of 4.28 for the target compound also differs from chlorthalidone's LogP. The density is predicted at 1.570 ± 0.06 g/cm³ with a boiling point of 584.5 ± 50.0 °C. These quantitative physicochemical differences enable unambiguous identification and purity assessment via melting point determination, HPLC retention time, or potentiometric titration.

melting point dissociation constant LogP physicochemical characterization

Storage Stability: Moisture Sensitivity and Recommended Handling vs. Analogs

Commercial suppliers specify that the target compound must be stored sealed in a dry environment at 2-8 °C. The compound is classified as a Dangerous Good (GHS05 Corrosive, UN 3261, Class 8, Packing Group II) with hazard statement H314. This storage requirement is directly attributable to the moisture sensitivity of the -SO₂Cl group, which undergoes hydrolysis to the corresponding sulfonic acid (EP Impurity A) upon exposure to ambient humidity. [1] In contrast, EP Impurity A (sulfonic acid) and EP Impurity B (sulfonamide) are not moisture-sensitive and do not require the same stringent dry storage conditions. [1] The compound is stable at room temperature in dry conditions but decomposes upon contact with strong bases.

moisture-sensitive storage sulfonyl chloride hydrolysis 2-8°C storage shelf-life

Commercial Purity Specifications: Typical ≥98% vs. Other Chlorthalidone Impurity Standards

Commercial suppliers list the target compound at purities of ≥98% (ChemScene, Cat. CS-0598525) or min. 95% (CymitQuimica, Cat. 3D-FC150049) by HPLC. Manufacturers in China offer the compound at 98% purity in packaging sizes from milligrams to 50 kg. In comparison, chlorthalidone EP Impurity B (CAS 5270-74-6) is typically offered at >95% purity , while chlorthalidone API per USP monograph must contain NLT 98.0% and NMT 102.0% on the dried basis. [1] The target compound's purity specification is thus comparable to that of the API itself, supporting its dual use as both a high-purity synthetic intermediate and a reference standard.

purity specification HPLC purity pharmaceutical intermediate quality Certificate of Analysis

Validated Application Scenarios for CAS 68592-12-1 Derived from Quantitative Evidence


Reference Standard for Quantifying Residual Sulfonyl Chloride in Chlorthalidone API Batches (ANDA/QC)

This scenario is directly supported by the compound's designation as 'Chlortalidone Sulfochloro Impurity' and its supply with detailed characterization data compliant with regulatory guidelines. [1] QC laboratories use this reference standard to spike chlorthalidone API samples and quantify the residual sulfonyl chloride intermediate via validated RP-HPLC methods. The specification limit for unspecified impurities is NMT 0.10% w/w and total impurities NMT 0.5% w/w, as established in the validated stability-indicating method. [2] Procuring an authentic sulfochloro impurity standard (rather than a different EP impurity) is essential because the retention time, UV response, and mass spectrometric fragmentation pattern are unique to the -SO₂Cl species and cannot be mimicked by EP Impurity A or B.

Penultimate Intermediate in Chlorthalidone Manufacturing via the Diazotization Route

Based on the synthetic pathway documented in US Patent 4,188,330, the target compound is the direct precursor that, after conversion to the phthalide with thionyl chloride and subsequent amination with ammonia, yields chlorthalidone. [3] Pharmaceutical manufacturers sourcing this intermediate bypass four upstream synthetic steps (nitration, reduction, diazotization, and sulfonylation), significantly reducing process hazard exposure (eliminating the diazonium salt handling step) and improving overall step economy. The compound is commercially available at ≥98% purity in multi-kilogram quantities, supporting pilot-scale and commercial production campaigns.

Starting Material for Derivatization Libraries: Sulfonamide, Sulfonate Ester, and Sulfone Synthesis

The electrophilic -SO₂Cl group enables chemoselective reactions with amines, alcohols, and carbon nucleophiles to generate diverse sulfonamide, sulfonate ester, and sulfone libraries. [2] In a documented chemoselective approach, m-(chlorosulfonyl)benzoyl chloride analogs were reacted with various amines in continuous flow to yield m-sulfamoylbenzamide analogues with yields ranging from 65% to 99%. [4] Although this specific study used a different chlorosulfonyl benzoyl chloride, the target compound's -SO₂Cl group is expected to exhibit analogous reactivity, making it a versatile building block for medicinal chemistry exploration of sulfonamide-based bioactive molecules.

Analytical Method Development and Validation for Chlorthalidone ANDA Submissions

The validated RP-HPLC method (C8 column, 250 × 4.6 mm, 5 μm; mobile phase A: 10 mM diammonium hydrogen orthophosphate pH 5.5 / methanol 65:35; mobile phase B: buffer / methanol 50:50; flow rate 1.4 mL/min; detection at 220 nm) was developed specifically for the simultaneous identification and quantitation of chlorthalidone and its process-related impurities, including the sulfochloro impurity. [2] ANDA filers require the authentic sulfochloro impurity reference standard to perform method validation parameters including specificity, LOD, LOQ, linearity, precision, accuracy, and robustness as per ICH Q2(R1) guidelines. The stability study data (Table 8 in the reference) demonstrates that impurity levels remain within specification limits (NMT 0.15% for individual process impurities, NMT 0.5% total) over 6 months under both accelerated (40 °C/75% RH) and long-term (25 °C/60% RH) storage conditions. [2]

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